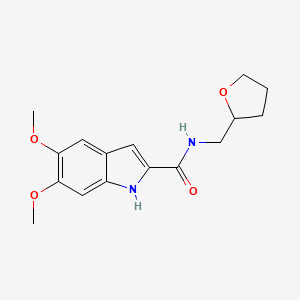![molecular formula C22H19ClFNO3 B12480240 3-({3-[(2-Chloro-4-fluorobenzyl)oxy]benzyl}amino)-4-methylbenzoic acid](/img/structure/B12480240.png)
3-({3-[(2-Chloro-4-fluorobenzyl)oxy]benzyl}amino)-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[({3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-4-METHYLBENZOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound features a benzoic acid core substituted with a chlorofluorophenyl group, a methoxy group, and an amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-4-METHYLBENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[({3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-4-METHYLBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[({3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-4-METHYLBENZOIC ACID has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of biochemical assays and as a probe for studying biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[({3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-4-METHYLBENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or altering signal transduction.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[({3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-4-METHYLBENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.
Properties
Molecular Formula |
C22H19ClFNO3 |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
3-[[3-[(2-chloro-4-fluorophenyl)methoxy]phenyl]methylamino]-4-methylbenzoic acid |
InChI |
InChI=1S/C22H19ClFNO3/c1-14-5-6-16(22(26)27)10-21(14)25-12-15-3-2-4-19(9-15)28-13-17-7-8-18(24)11-20(17)23/h2-11,25H,12-13H2,1H3,(H,26,27) |
InChI Key |
PKMKTDRQDBFCFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=CC(=CC=C2)OCC3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12480159.png)
![1,4-Dimethyl-2-[(3-methylphenyl)sulfonyl]benzene](/img/structure/B12480163.png)

![N-(3-nitrophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide](/img/structure/B12480195.png)
![3-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide](/img/structure/B12480201.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B12480204.png)
![3-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}-2-methylbenzoic acid](/img/structure/B12480205.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12480214.png)
![2-chloro-3,5-dinitro-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide](/img/structure/B12480218.png)
![Methyl 3-{[(2,4-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12480222.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B12480223.png)
![N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B12480237.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-butoxybenzamide](/img/structure/B12480246.png)
![ethyl N-[(2,4-dimethoxyphenyl)carbamoyl]-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B12480252.png)
